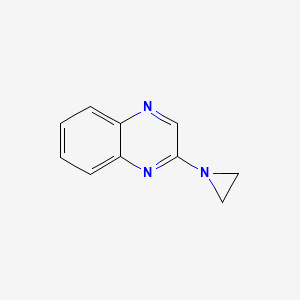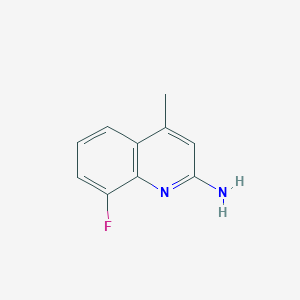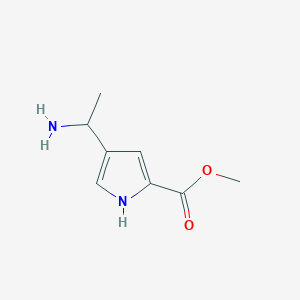
2-(Aziridin-1-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aziridin-1-yl)quinoxaline is a heterocyclic compound that combines the structural features of aziridine and quinoxaline. Aziridine is a three-membered nitrogen-containing ring, while quinoxaline is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This unique combination imparts distinct chemical and biological properties to this compound, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with aziridine. One common method is the nucleophilic substitution reaction where aziridine reacts with a halogenated quinoxaline derivative under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods: Another method, the Wenker synthesis, involves converting aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods provide aziridine, which can then be used to synthesize this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aziridin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Aziridine N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amine or thiol-substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aziridin-1-yl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(Aziridin-1-yl)quinoxaline involves its interaction with biological macromolecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA and proteins, leading to the inhibition of their function. This reactivity is exploited in its potential use as an anticancer agent, where it can induce DNA damage and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring and exhibit similar reactivity but differ in their functional groups and biological activities.
Quinoxaline derivatives: Compounds such as quinoxaline-2-ones and pyrrolo[1,2-a]quinoxalines share the quinoxaline core but differ in their additional ring structures and substituents.
Uniqueness: 2-(Aziridin-1-yl)quinoxaline is unique due to the combination of the aziridine and quinoxaline rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and applications .
Eigenschaften
Molekularformel |
C10H9N3 |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)quinoxaline |
InChI |
InChI=1S/C10H9N3/c1-2-4-9-8(3-1)11-7-10(12-9)13-5-6-13/h1-4,7H,5-6H2 |
InChI-Schlüssel |
RRAXEXOPJDHWGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=NC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)
![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)





![4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11913972.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)

